7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Description
The compound 7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione features a spirocyclic hydantoin core fused with a pyrrolidine ring and a tetrahydroquinazoline substituent. This hybrid structure combines the hydrogen-bonding capacity of the hydantoin moiety (via its two carbonyl groups) with the rigidity and nitrogen-rich environment of the tetrahydroquinazoline group.
Propriétés
IUPAC Name |
7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-12-14(18-13(21)17-12)5-6-19(7-14)11-9-3-1-2-4-10(9)15-8-16-11/h8H,1-7H2,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFIRLTVAZFGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC4(C3)C(=O)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Core Structural Variations
1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives
- 7-Benzyl-substituted derivative (CAS: BD211698): Retains the spirocyclic hydantoin core but replaces the tetrahydroquinazoline with a benzyl group.
- Hydrochloride salts (e.g., CAS: 1334146-82-5): The hydrochloride form improves aqueous solubility (critical for bioavailability) while maintaining the spirocyclic framework. Molecular weight (191.62 g/mol) complies with Lipinski’s rules, suggesting favorable pharmacokinetics .
1,3-Diazaspiro[4.4]nonane-2,4-dione Derivatives
- This may lower affinity for nitrogen-dependent targets (e.g., fungal enzymes) compared to triazaspiro compounds .
Tetraazaspiro Derivatives
- Synthesis involves multi-step reactions with pentaerythrityl tetrabromide, contrasting with the simpler alkylation methods used for triazaspiro derivatives .
Functional Group Modifications
Quinazoline-Based Analogues
- However, the aromatic quinazoline (vs. tetrahydroquinazoline) may reduce conformational flexibility, impacting target engagement .
Substituent Effects on Bioactivity
- 3-(4-Methoxybenzyl)-substituted derivative (CAS: 1956365-90-4): The methoxy group enhances electron-donating capacity, which could stabilize interactions with aromatic residues in proteins. However, the bulkier substituent may sterically hinder binding to compact active sites .
- Reported binding energies of −5.19 kcal/mol with fungal enzymes suggest that the tetrahydroquinazoline-triazaspiro hybrid could achieve comparable or superior activity .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
|---|---|---|---|---|---|
| Target Compound | ~325 (estimated) | ~1.5 | 3 | 6 | 0 |
| 1,3,7-Triazaspiro HCl (1334146-82-5) | 191.62 | −0.8 | 3 | 4 | 0 |
| 9,9-Dimethoxybicyclo derivative | 224.21 | 1.2 | 2 | 4 | 0 |
- Lipinski Compliance : The target compound’s estimated molecular weight (~325) and LogP (~1.5) suggest oral bioavailability, though the tetrahydroquinazoline group may increase steric bulk. In contrast, simpler triazaspiro hydrochlorides (e.g., 1334146-82-5) exhibit optimal drug-like properties .
- Solubility: Hydrochloride salts (e.g., 1334146-82-5) enhance solubility (>10 mM in DMSO), whereas non-ionized derivatives (e.g., benzyl-substituted) may require formulation aids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
